2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a compound with the CAS Number: 3470-55-1 and a molecular weight of 175.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 175.23 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : A study by Rong et al. (2012) reports an efficient and convenient multicomponent reaction for the preparation of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives, highlighting the compound as a central structure in the synthesis of donor-acceptor systems with significant chemical properties. This synthesis method offers excellent yields, showcasing the compound's role in facilitating the creation of complex molecules (Rong et al., 2012).
Metal Complex Formation : The reaction of 2-substituted malonaldehydes with aromatic 1,2-diamines, leading to metal-free tetraaza[14]annulene derivatives, involves structures related to the 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene scaffold. This process, described by Reichardt and Scheibelein (1978), showcases the compound's relevance in forming metal complexes, which are critical for various chemical and pharmaceutical applications (Reichardt & Scheibelein, 1978).
Pharmacological Applications
NMDA Receptor Antagonists : Gawaskar et al. (2017) explored derivatives of benzo[7]annulen-7-amines, focusing on their affinity towards the GluN2B subunit of NMDA receptors. These compounds, including variations of 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, show promise in the development of selective antagonists for the treatment of neurological disorders. The study highlights the structure-activity relationships and the potential therapeutic applications of these compounds (Gawaskar et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Similar compounds have been used in the development of positron emission tomography (pet) imaging agents for the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders .
Mode of Action
The specific mode of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7It’s plausible that it may interact with its targets through hydrogen bonding, as seen with similar compounds .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-6,7,8,9-tetrahydro-5H-benzo7
Pharmacokinetics
Details regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Its molecular weight (17523 g/mol) and predicted properties such as melting point (113-114 °C), boiling point (3701±310 °C), and density (1146±006 g/cm3) may influence its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. It is recommended to store this compound under inert gas (nitrogen or Argon) at 2–8 °C . Light exposure should be minimized to maintain stability .
Properties
IUPAC Name |
2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQHEIVMOVOUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457896 | |
Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-55-1 | |
Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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